Methyl 3-(7-Methyl-3-indolyl)propanoate
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Overview
Description
Methyl 3-(7-Methyl-3-indolyl)propanoate is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole ring substituted with a methyl group at the 7th position and a propanoate ester group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(7-Methyl-3-indolyl)propanoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this specific compound, the starting materials would include a methyl-substituted phenylhydrazine and a suitable ketone or aldehyde .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The reaction conditions are optimized for high yield and purity, typically involving the use of methanesulfonic acid as a catalyst under reflux conditions in methanol .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(7-Methyl-3-indolyl)propanoate undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different quinonoid structures.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2nd and 3rd positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Methyl 3-(7-Methyl-3-indolyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(7-Methyl-3-indolyl)propanoate involves its interaction with various molecular targets. The indole ring can interact with biological macromolecules, such as proteins and nucleic acids, through π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl indole-3-propanoate: Similar structure but lacks the methyl group at the 7th position.
Methyl 3-(1H-pyrrol-2-yl)propanoate: Contains a pyrrole ring instead of an indole ring.
Uniqueness
Methyl 3-(7-Methyl-3-indolyl)propanoate is unique due to the presence of the methyl group at the 7th position of the indole ring, which can influence its chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
methyl 3-(7-methyl-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H15NO2/c1-9-4-3-5-11-10(8-14-13(9)11)6-7-12(15)16-2/h3-5,8,14H,6-7H2,1-2H3 |
InChI Key |
NRKPACGMNKMEQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CCC(=O)OC |
Origin of Product |
United States |
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